molecular formula C10H7F3N2O B11879421 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B11879421
M. Wt: 228.17 g/mol
InChI Key: PRXTZGWEMGKIOS-UHFFFAOYSA-N
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Description

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 8-position and an acetyl (-COCH₃) group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting enzymes like phospholipase A₂ (PLA₂) and other biological targets .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)8-5-14-9-7(10(11,12)13)3-2-4-15(8)9/h2-5H,1H3

InChI Key

PRXTZGWEMGKIOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F

Origin of Product

United States

Biological Activity

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a compound derived from the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6F3N2O\text{C}_9\text{H}_6\text{F}_3\text{N}_2\text{O}

This compound features a trifluoromethyl group and an imidazo[1,2-a]pyridine core, which are critical for its biological activity.

Pharmacological Properties

The biological activity of this compound has been explored in various studies. The following table summarizes key findings regarding its pharmacological effects:

Activity Description Reference
AntimicrobialExhibits significant antimicrobial properties against various pathogens.
AntiparasiticDemonstrated efficacy against Cryptosporidium parvum, with an EC50 of approximately 2.1 μM.
CytotoxicityShows low cytotoxicity with CC50 values exceeding 100 μM in certain assays.
Cardiotoxicity PotentialInhibits the hERG ion channel at higher concentrations, indicating potential cardiotoxic effects.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the imidazo[1,2-a]pyridine structure can significantly influence the biological activity of the compound. For instance:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • Substituents on the Imidazole Ring : Variations in substituents at different positions on the imidazole ring have been shown to alter potency against specific pathogens.

In a study exploring SAR for related compounds, it was found that single atom substitutions could drastically affect potency and selectivity for targets such as the hERG channel .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent .
  • Antiparasitic Activity : In vivo models showed that this compound effectively reduced parasite load in infected mice models, suggesting a promising avenue for treating cryptosporidiosis .
  • Cardiotoxicity Assessment : Investigations into the cardiotoxic effects revealed that while some derivatives showed promise as drug candidates, their affinity for hERG channels necessitated caution in further development .

Comparison with Similar Compounds

Analysis :

  • Trifluoromethyl Positioning : The target compound’s -CF₃ group at the 8-position contrasts with 3k’s 4-(trifluoromethyl)phenyl substituent. Direct ring substitution (target) may offer better steric compatibility with enzyme active sites compared to phenyl-linked -CF₃ (3k) .
  • Aromatic vs. Aliphatic Substituents : Naphthalen-1-yl (3f) exhibits superior PLA₂ inhibition (IC₅₀ = 14.3 μM), suggesting that planar, hydrophobic groups enhance target engagement .

Analysis :

  • Higher yields (e.g., 86% for 3f) correlate with electron-rich boronic acids facilitating cross-coupling reactions .
  • The trifluoromethyl group’s electron-withdrawing nature may complicate synthesis, requiring optimized catalysts or conditions .

Physicochemical Properties

  • Comparatively, naphthalene derivatives (e.g., 3f) exhibit higher logP, favoring tissue penetration .
  • Thermal Stability : Melting points (Mp) range widely (111–192°C), with 3f (Mp = 179–182°C) demonstrating high crystallinity due to rigid naphthalene .

Functional Group Modifications

  • Ketone Derivatives : describes an oxime derivative of a chloro-trifluoromethyl analog, highlighting the acetyl group’s versatility for prodrug design .
  • Sulfanyl and Carboxamide Derivatives: Compounds like 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone () introduce sulfur-based groups, improving solubility or target specificity .

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